molecular formula C34H31ClN2O5 B15135287 GPR34 antagonist

GPR34 antagonist

Cat. No.: B15135287
M. Wt: 583.1 g/mol
InChI Key: GRMOWKNKIVEDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YL-365 is a synthetic organic compound known for its role as a selective antagonist of the G protein-coupled receptor 34 (GPR34). This compound has shown significant potential in pain and cancer research due to its ability to inhibit GPR34, which is involved in various physiological and pathological processes .

Preparation Methods

The synthesis of YL-365 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

YL-365 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of YL-365 may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

YL-365 has a wide range of scientific research applications, including:

Mechanism of Action

YL-365 exerts its effects by competitively binding to the orthosteric binding pocket of GPR34. This binding inhibits the receptor’s activity, leading to downstream effects such as reduced pain signaling and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the modulation of G protein signaling and the downregulation of pro-inflammatory mediators .

Comparison with Similar Compounds

YL-365 is unique in its high selectivity and potency as a GPR34 antagonist. Similar compounds include:

YL-365 stands out due to its competitive binding and antagonist-induced allostery in GPR34, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C34H31ClN2O5

Molecular Weight

583.1 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)benzoyl]-4-[[2-(4-phenylmethoxyphenyl)acetyl]amino]piperidine-4-carboxylic acid

InChI

InChI=1S/C34H31ClN2O5/c35-29-8-4-7-28(22-29)26-11-13-27(14-12-26)32(39)37-19-17-34(18-20-37,33(40)41)36-31(38)21-24-9-15-30(16-10-24)42-23-25-5-2-1-3-6-25/h1-16,22H,17-21,23H2,(H,36,38)(H,40,41)

InChI Key

GRMOWKNKIVEDRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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